3-Deazaneplanocin

説明

特性

IUPAC Name |

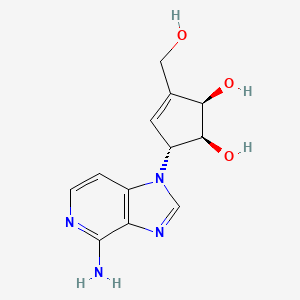

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKHWTRUYNAGFG-IEBDPFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144562 | |

| Record name | 3-Deazaneplanocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102052-95-9 | |

| Record name | 3-Deazaneplanocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazaneplanocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaneplanocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102052-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEAZANEPLANOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 3-Deazaneplanocin A (DZNep)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine (B11128) analog that has garnered significant interest as an epigenetic modifying agent with potent anti-cancer activity.[1][2] Initially identified for its antiviral properties, its primary mechanism of action is now understood to be the global inhibition of histone methylation.[3][4] DZNep functions as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH), an essential enzyme in the methionine cycle.[3][5] This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a competitive inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases, including histone methyltransferases (HMTs).[3] A key consequence of this action is the destabilization and subsequent proteasomal degradation of the Polycomb Repressive Complex 2 (PRC2), leading to a reduction in its catalytic subunit EZH2 and the associated H3K27me3 repressive mark.[1][6][7] However, the effects of DZNep are not selective and result in a global decrease in various histone methylation marks.[8][9] The downstream cellular consequences include the reactivation of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells, with markedly less cytotoxicity observed in normal cells.[6][10][11]

Core Mechanism of Action: SAHH Inhibition

The primary molecular target of DZNep is S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH or AHCY).[5][12] SAHH is a crucial enzyme that catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine.[13] This reaction is vital for maintaining the cellular methylation potential. By inhibiting SAHH, DZNep disrupts this equilibrium, leading to a significant intracellular accumulation of SAH.[1][3]

SAM is the universal methyl group donor for all cellular methylation reactions, including the methylation of histones and DNA. Upon donating its methyl group, SAM is converted to SAH. The accumulation of SAH creates a negative feedback loop, competitively inhibiting SAM-dependent methyltransferases, as the cell's capacity to regenerate SAM is impaired.[3][14] This makes DZNep an indirect, broad-spectrum inhibitor of methylation.

References

- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oatext.com [oatext.com]

- 4. This compound A - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation | Semantic Scholar [semanticscholar.org]

- 9. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

3-Deazaneplanocin A (DZNep): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanisms and Experimental Applications of 3-Deazaneplanocin A

Abstract

This compound A (DZNep) is a potent carbocyclic analog of adenosine (B11128) that has garnered significant interest in the scientific community for its multifaceted anti-cancer properties.[1] Initially identified as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, DZNep indirectly modulates cellular methylation processes, leading to the downstream inhibition of histone methyltransferases, most notably the Enhancer of Zeste Homolog 2 (EZH2).[1][2] This dual mechanism of action contributes to its ability to induce apoptosis, inhibit cell proliferation, and reduce cell migration in various cancer models.[3][4][5] This technical guide provides a comprehensive overview of DZNep, including its core mechanisms, quantitative efficacy data, detailed experimental protocols, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

DZNep's primary molecular target is S-adenosyl-L-homocysteine (SAH) hydrolase (AHCY). By competitively inhibiting this enzyme, DZNep leads to the intracellular accumulation of SAH.[1][2] SAH, in turn, acts as a product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This broad-spectrum inhibition of methylation affects numerous cellular processes, with a particularly significant impact on histone methylation.

One of the most well-characterized downstream effects of DZNep is the inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][6] The accumulation of SAH disrupts the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][6] Furthermore, studies have shown that DZNep treatment can lead to the proteasomal degradation of EZH2 protein, further diminishing its cellular activity.[1]

Quantitative Data

The efficacy of DZNep has been quantified across various studies, providing key metrics for its inhibitory activities.

Table 1: Inhibitory Constants (Ki)

| Target Enzyme | Inhibitor | Ki Value | Notes |

| S-adenosylhomocysteine hydrolase (SAHH) | This compound A | ~50 pM (0.05 nM) | Competitive inhibitor with respect to adenosine.[4][7] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.24 | [6][8] |

| H1975 | Non-Small Cell Lung Cancer | 0.15 | [6] |

| H1299 | Non-Small Cell Lung Cancer | 0.08 | [6] |

| PC-3 | Prostate Cancer | 0.24 | [6] |

| Huh1 | Hepatocellular Carcinoma | Not specified, but showed dose-dependent growth inhibition | [4] |

| Huh7 | Hepatocellular Carcinoma | Not specified, but showed dose-dependent growth inhibition | [4] |

| SW1353 | Chondrosarcoma | Not specified, but induced apoptosis at 1 µM | [1] |

| CH2879 | Chondrosarcoma | Not specified, but induced apoptosis at 1 µM | [1] |

| HCT116 | Colon Cancer | Not specified, but induced senescence and apoptosis | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of DZNep.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium and incubate for 18-24 hours.[11]

-

Treatment: Treat cells with various concentrations of DZNep (and appropriate vehicle controls) in triplicate and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible under a microscope.[10][11]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Shake the plate for 10-15 minutes in the dark and measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][13]

-

Anchorage-Independent Growth (Soft Agar (B569324) Assay)

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.[14]

-

Principle: Transformed cells can form colonies in a soft agar matrix, while normal cells typically do not.

-

Protocol:

-

Base Agar Layer: Prepare a 0.5-0.8% agar solution in culture medium and add it to 6-well plates to form the bottom layer.[14] Allow it to solidify.

-

Cell Suspension: Harvest and count cells, then resuspend them in a 0.3-0.4% top agarose (B213101) solution in culture medium.[14]

-

Plating: Carefully layer the cell-agarose suspension on top of the solidified base layer.

-

Incubation: Incubate the plates for 10-30 days, feeding the cells twice a week by adding fresh medium on top of the agar.[14]

-

Staining and Counting: After the incubation period, stain the colonies with a dye such as p-iodonitrotetrazolium violet or crystal violet and count the number of colonies formed.[6]

-

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[15]

-

Protocol:

-

Cell Treatment: Treat cells with DZNep for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the levels of specific proteins, such as EZH2 and H3K27me3, following DZNep treatment.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Cell Lysis: Lyse DZNep-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-EZH2, anti-H3K27me3, and a loading control like anti-actin or anti-histone H3).[1][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used for quantification relative to the loading control.[16]

-

Tissue Protein Expression (Immunohistochemistry)

Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within tissue sections.

-

Principle: Specific antibodies are used to detect antigens in fixed tissue sections, and the antibody-antigen interaction is visualized using a detection system that typically generates a colored product.

-

Protocol:

-

Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut 4-µm sections and mount them on slides.[17]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heating the slides in a citrate (B86180) buffer (pH 6.0).[17]

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the target protein (e.g., EZH2, diluted 1:100).[17]

-

Detection: Use a labeled secondary antibody and a chromogen (e.g., DAB) to visualize the antibody-antigen complex.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and then dehydrate, clear, and mount the slides.

-

Signaling Pathways

DZNep primarily impacts the PRC2-mediated gene silencing pathway.

Clinical Perspective

While DZNep has demonstrated significant preclinical efficacy, its progression into clinical trials has been limited. As of the current date, there is a lack of publicly available data from completed or ongoing clinical trials specifically evaluating DZNep as a monotherapy or in combination therapies for cancer treatment. Researchers are encouraged to consult clinical trial registries for the most up-to-date information.

Conclusion

This compound A is a valuable research tool for studying the roles of SAH hydrolase and EZH2 in cancer biology. Its ability to modulate epigenetic landscapes and induce anti-tumor responses provides a strong rationale for its continued investigation. This technical guide offers a foundational understanding of DZNep's mechanisms and provides practical protocols to aid researchers in their exploration of this promising compound.

References

- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 美国GlpBio - this compound,DZNep | S-adenosylhomocysteine and EZH2 inhibitor | Cas# 102052-95-9 [glpbio.cn]

- 5. This compound A (DZNep), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchtweet.com [researchtweet.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]

3-Deazaneplanocin A (DZNep): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the EZH2 Inhibitor 3-Deazaneplanocin A: Mechanism, Preclinical Efficacy, and Future Directions

Introduction

This compound A (DZNep) is a carbocyclic analog of adenosine (B11128) that has garnered significant interest in the field of oncology as a potent epigenetic modulator.[1] It functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH.[2] This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a crucial role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This guide provides a comprehensive technical overview of DZNep, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.

Mechanism of Action

DZNep's primary mechanism of action is the indirect inhibition of histone methyltransferases. By inhibiting SAH hydrolase, DZNep disrupts the cellular methylation cycle, leading to an increase in the SAH to SAM ratio.[2] This elevation in SAH levels competitively inhibits SAM-dependent methyltransferases, including EZH2, resulting in the proteasomal degradation of the EZH2 protein and a subsequent global decrease in histone methylation.[1][2]

While DZNep is widely recognized as an EZH2 inhibitor, it is crucial to note that it is a global histone methylation inhibitor .[4][5] Studies have shown that DZNep treatment also leads to a reduction in other histone methylation marks, including H3K9me3, H3K4me3, and H4K20me3.[3][4] This broad activity profile contributes to its potent anti-cancer effects but also highlights the need for careful consideration of potential off-target effects.

digraph "DZNep_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

DZNep [label="this compound A (DZNep)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SAHH [label="S-adenosylhomocysteine\nHydrolase (SAHH)"];

SAH [label="S-adenosylhomocysteine (SAH)"];

SAM [label="S-adenosyl-L-methionine (SAM)"];

HMT [label="Histone Methyltransferases\n(including EZH2)"];

Histone_Tails [label="Histone Tails"];

H3K27me3 [label="H3K27me3 & other\nhistone methylation marks"];

Gene_Repression [label="Transcriptional Repression\nof Tumor Suppressor Genes"];

EZH2_Degradation [label="EZH2 Protein Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis, Cell Cycle Arrest,\nReduced Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

DZNep -> SAHH [label=" inhibits"];

SAHH -> SAH [label=" metabolizes"];

SAH -> HMT [label=" inhibits"];

SAM -> HMT [label=" donates methyl group"];

HMT -> Histone_Tails [label=" methylates"];

Histone_Tails -> H3K27me3 [label=" leads to"];

H3K27me3 -> Gene_Repression;

SAH -> EZH2_Degradation [label=" accumulation leads to"];

EZH2_Degradation -> Apoptosis;

Gene_Repression -> Apoptosis [style=invis];

}

DZNep's inhibitory effect on Wnt signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.[6][7] Emerging evidence suggests a link between EZH2 and the PI3K/Akt pathway, where Akt can phosphorylate EZH2, potentially altering its function.[4] While the precise mechanisms of DZNep's interaction with this pathway are still under investigation, its ability to deplete EZH2 suggests it may disrupt this oncogenic signaling axis.

```dot

digraph "DZNep_PI3K_Akt_Pathway" {

graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

DZNep [label="this compound A (DZNep)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PI3K [label="PI3K"];

AKT [label="AKT"];

EZH2 [label="EZH2"];

Phospho_EZH2 [label="Phosphorylated EZH2"];

Cell_Survival [label="Cell Survival &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PI3K -> AKT [label=" activates"];

AKT -> EZH2 [label=" phosphorylates"];

EZH2 -> Phospho_EZH2;

Phospho_EZH2 -> Cell_Survival [label=" promotes"];

DZNep -> EZH2 [label=" depletes"];

}```

Potential interplay of DZNep with PI3K/Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the efficacy of DZNep.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DZNep Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for EZH2 and H3K27me3

Western blotting is used to detect changes in protein levels.

-

Cell Lysis: Treat cells with DZNep for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2 (e.g., 1:1000 dilution) and H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin or Histone H3) for normalization.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Treat cells with DZNep for 24-72 hours. Collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

Clinical Development Status

Despite its promising preclinical activity, a comprehensive search of clinical trial registries (e.g., ClinicalTrials.gov) and the published literature did not yield any information on registered clinical trials of this compound A for the treatment of cancer. The reasons for its apparent lack of clinical development are not publicly documented but could be related to its global inhibitory effect on histone methylation, which may lead to concerns about off-target toxicities, or potential pharmacokinetic challenges.

[4]

Conclusion and Future Perspectives

This compound A remains a valuable tool for preclinical cancer research, offering a potent means to investigate the consequences of global histone methylation inhibition. Its ability to induce apoptosis and inhibit proliferation in a wide array of cancer cell lines underscores the therapeutic potential of targeting epigenetic dysregulation in oncology. However, its broad specificity presents a significant hurdle for clinical translation.

Future research may focus on several key areas:

-

Combination Therapies: Exploring synergistic combinations of DZNep with other anticancer agents, such as conventional chemotherapy or targeted therapies, may enhance efficacy and potentially allow for lower, less toxic doses of DZNep.

[8]* Biomarker Development: Identifying predictive biomarkers of response to DZNep could enable patient stratification and a more targeted clinical development approach.

-

Development of More Specific Analogs: The chemical scaffold of DZNep could serve as a starting point for the development of more selective inhibitors that target EZH2 or other specific histone methyltransferases with greater precision, thereby potentially reducing off-target effects.

References

- 1. Breaking the histone code with quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. stemcell.com [stemcell.com]

- 6. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of DZNep

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaneplanocin A (DZNep) has emerged as a significant molecule in the field of epigenetics and cancer research. Initially identified as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, it was later discovered to indirectly inhibit histone methyltransferases, most notably Enhancer of Zeste Homolog 2 (EZH2). This dual activity has positioned DZNep as a valuable tool for studying the roles of histone methylation in various biological processes and as a potential therapeutic agent for a range of diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DZNep, including detailed experimental protocols and a summary of its quantitative effects on various cell lines.

Discovery and Mechanism of Action

DZNep, a carbocyclic analog of adenosine, was first synthesized and identified as a powerful inhibitor of S-adenosylhomocysteine hydrolase (AHCY or SAHH).[1] This enzyme is crucial for the cellular methylation cycle, as it hydrolyzes SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of AHCY by DZNep leads to the intracellular accumulation of SAH.[2]

The increased levels of SAH act as a potent feedback inhibitor of a broad range of SAM-dependent methyltransferases, including histone methyltransferases.[3] A key target of this indirect inhibition is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to gene silencing.[5] By inhibiting EZH2 activity, DZNep leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes.[6][7] This global inhibition of histone methylation is not entirely selective for H3K27me3, as DZNep has been shown to affect other histone methylation marks as well.[6]

The primary mechanism of DZNep's action is therefore a multi-step process:

-

Inhibition of AHCY: DZNep directly and competitively inhibits S-adenosylhomocysteine hydrolase.

-

Accumulation of SAH: This inhibition leads to a buildup of S-adenosylhomocysteine within the cell.

-

Inhibition of Methyltransferases: The excess SAH acts as a product inhibitor of SAM-dependent methyltransferases, including EZH2.

-

Reduction of Histone Methylation: This results in a global decrease in histone methylation, including the repressive H3K27me3 mark.

-

Gene Reactivation and Apoptosis: The altered epigenetic landscape leads to the re-expression of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells.[8]

Chemical Synthesis of DZNep

The synthesis of this compound A was first reported by Tseng et al. in 1989.[9] The key step in this synthesis involves the SN2 displacement on a cyclopentenyl mesylate intermediate by the sodium salt of 6-chloro-3-deazapurine. This reaction yields the desired regioisomer as the major product. Subsequent deprotection and further chemical modifications lead to the final DZNep molecule. More recent synthetic strategies have been developed to improve the overall yield.[9]

A detailed, step-by-step protocol for the synthesis of DZNep, adapted from the originally reported method, is provided in the Experimental Protocols section.

Quantitative Data

The inhibitory activity of DZNep has been quantified in numerous studies across a wide range of cancer cell lines and against its primary target, AHCY. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of DZNep.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | ~5 | [10] |

| MV4-11 | Acute Myeloid Leukemia | 0.73 | [6] |

| U937 | Acute Myeloid Leukemia | 1.28 | [6] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 0.21 ± 0.01 | [11] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.08 ± 0.02 | [11] |

| A549 | Non-Small Cell Lung Cancer | 0.24 ± 0.01 | [11] |

| PC-3 | Non-Small Cell Lung Cancer | 0.19 ± 0.01 | [11] |

| MIA PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [9] |

| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [9] |

Table 1: IC50 Values of DZNep in Various Cancer Cell Lines

The inhibitory constant (Ki) of DZNep for its direct target, S-adenosylhomocysteine hydrolase, highlights its high affinity and potency.

| Enzyme | Ki | Reference |

| S-adenosylhomocysteine hydrolase (AHCY) | 5 x 10-11 M (50 pM) | [1] |

Table 2: Inhibitory Constant (Ki) of DZNep

Affected Signaling Pathways

DZNep's impact on the epigenetic landscape leads to the modulation of several critical signaling pathways implicated in cancer development and progression. Two of the most notable pathways affected are the Wnt/β-catenin and PI3K/Akt pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. DZNep has been shown to inhibit this pathway. By reducing EZH2 levels and H3K27me3 marks on the promoters of Wnt pathway inhibitors, DZNep can lead to their re-expression, thereby downregulating Wnt signaling.[3][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. There is evidence of a feedback loop between the PI3K/Akt pathway and EZH2. Akt can phosphorylate EZH2, modulating its activity. Conversely, DZNep-mediated inhibition of EZH2 can lead to the de-repression of genes encoding PI3K subunits, thereby activating the PI3K/Akt pathway in some contexts.[13]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of DZNep and for key biological assays used to evaluate its effects.

Chemical Synthesis of this compound A

This protocol is a generalized representation based on published synthetic routes. Researchers should consult the original literature for precise experimental details and safety precautions.

Step 1: Synthesis of the Cyclopentenyl Mesylate Intermediate This multi-step process typically starts from a readily available chiral precursor, such as D-ribose, and involves a series of protection, oxidation, and reduction steps to construct the cyclopentene (B43876) ring with the desired stereochemistry. The final step in this sequence is the mesylation of a hydroxyl group to create a good leaving group for the subsequent coupling reaction.

Step 2: Preparation of the Sodium Salt of 6-chloro-3-deazapurine 6-chloro-3-deazapurine is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent, like dimethylformamide (DMF), to generate the corresponding sodium salt.

Step 3: Coupling Reaction The cyclopentenyl mesylate from Step 1 is added to the solution of the sodium salt of 6-chloro-3-deazapurine from Step 2. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC). This SN2 reaction forms the carbon-nitrogen bond between the cyclopentene ring and the deazapurine base.

Step 4: Deprotection The protecting groups on the cyclopentene ring are removed under appropriate conditions. For example, acetonide groups can be removed with an acid catalyst in a protic solvent.

Step 5: Final Modifications The 6-chloro substituent on the deazapurine ring is typically converted to an amino group via ammonolysis to yield the final this compound A.

Purification: The final product is purified by column chromatography and/or recrystallization to yield a white solid. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[14]

-

DZNep Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO or PBS).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for EZH2 and H3K27me3

-

Cell Lysis: Treat cells with the desired concentration of DZNep for a specific time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 15% for histones) and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (e.g., Cell Signaling Technology, #5246) and H3K27me3 (e.g., Abcam, ab6002) overnight at 4°C.[5] Also, probe for a loading control (e.g., β-actin or total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with DZNep at the desired concentrations and time points.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each tube and analyze the stained cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are live cells.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

DZNep stands as a testament to the power of chemical biology in unraveling complex cellular processes. Its discovery as a potent AHCY inhibitor and its subsequent characterization as a global histone methylation inhibitor have provided invaluable insights into the role of epigenetics in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted activities of DZNep and to aid in the development of novel therapeutic strategies targeting the epigenome. As our understanding of the intricate network of cellular signaling pathways continues to grow, the full potential of DZNep as both a research tool and a therapeutic agent is yet to be fully realized.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. stemcell.com [stemcell.com]

- 7. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nacalai.com [nacalai.com]

- 11. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DZNep inhibits H3K27me3 deposition and delays retinal degeneration in the rd1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acquired resistance to DZNep-mediated apoptosis is associated with copy number gains of AHCY in a B-cell lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. kumc.edu [kumc.edu]

The Inhibition of S-adenosylhomocysteine Hydrolase by DZNep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) is a potent carbocyclic adenosine (B11128) analog that functions as a powerful inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, DZNep acts as a global inhibitor of methylation, impacting a wide range of cellular processes, most notably histone methylation. This technical guide provides an in-depth overview of the mechanism of action of DZNep, its effects on cellular pathways, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action

DZNep's primary molecular target is S-adenosylhomocysteine hydrolase (SAHH), an enzyme crucial for the methionine cycle. SAHH catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[1] By competitively inhibiting SAHH, DZNep leads to a significant increase in intracellular SAH levels.[2] SAH, in turn, acts as a potent product inhibitor of virtually all SAM-dependent methyltransferases. This feedback inhibition disrupts the cellular methylation potential, often measured as the SAM/SAH ratio.[2][3]

The inhibition of histone methyltransferases, particularly Enhancer of zeste homolog 2 (EZH2), is a well-documented downstream effect of DZNep treatment.[4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[4][6] DZNep treatment has been shown to lead to a global decrease in histone methylation marks, including H3K27me3, H3K36me3, and H4K20me3, although it is not selective for repressive marks.[7] The depletion of EZH2 protein levels is another consequence of DZNep, which is thought to occur via proteasomal degradation.[3][4]

The cellular consequences of DZNep-mediated inhibition of SAH hydrolase are profound and include the induction of apoptosis, cell cycle arrest (often in the G1 phase), and the reactivation of epigenetically silenced genes.[8][9] These effects make DZNep a valuable tool for studying the role of methylation in various biological processes and a compound of interest in the development of anti-cancer therapies.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of DZNep.

Table 1: Inhibitory Potency of DZNep

| Parameter | Target | Value | Reference |

| Ki | S-adenosylhomocysteine hydrolase (SAHH) | 50 pM (0.05 nM) | [3][4] |

Table 2: IC50 Values of DZNep in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Non-small cell lung cancer | 0.08 | Not Specified | [8] |

| H1299 | Non-small cell lung cancer | 0.24 | Not Specified | [8] |

| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | Not Specified | [9] |

| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | Not Specified | [9] |

| HCT116 | Colon Cancer | ~5 | 48 | [5] |

| HL-60 | Acute Myeloid Leukemia | Moderate reduction at 10 µM | Not Specified | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | Not Specified | [4] |

| JJ012 | Chondrosarcoma | Not Specified | Not Specified | |

| SW1353 | Chondrosarcoma | Not Specified | Not Specified |

Table 3: Effect of DZNep on SAM/SAH Ratio in Chondrosarcoma Cell Lines

| Cell Line | Treatment | Change in SAM/SAH Ratio | Reference |

| CH2879 | 1 µM DZNep for 24h | Reduced | [2][5] |

| SW1353 | 1 µM DZNep for 24h | Reduced | [2][5] |

| JJ012 | 1 µM DZNep for 24h | Reduced | [2][5] |

| L2255 | 1 µM DZNep for 24h | Reduced | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DZNep.

SAH Hydrolase Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of DZNep on SAH hydrolase.

Materials:

-

Purified recombinant S-adenosylhomocysteine hydrolase (SAHH)

-

S-adenosylhomocysteine (SAH) substrate solution

-

DZNep stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 1 mM EDTA)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for homocysteine detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of DZNep in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

In a 96-well plate, add a fixed amount of purified SAHH enzyme to each well.

-

Add the diluted DZNep or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the SAH substrate to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add Ellman's reagent to each well to react with the homocysteine produced.

-

Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of homocysteine produced.

-

Calculate the percentage of inhibition for each DZNep concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the DZNep concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of DZNep on the viability and proliferation of cancer cells.[5][10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DZNep stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of DZNep in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the DZNep dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each DZNep concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Methylation

This protocol describes the detection of changes in histone methylation marks following DZNep treatment.[6][14][15]

Materials:

-

Cells treated with DZNep or vehicle control

-

Acid extraction buffer (e.g., 0.2 N HCl) or whole-cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Bradford assay reagent

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture and treat cells with the desired concentrations of DZNep for the appropriate duration.

-

Harvest the cells and perform histone extraction using acid extraction or prepare whole-cell lysates.

-

Quantify the protein concentration using a Bradford assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

To normalize for loading, the membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-H3).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to DZNep treatment using propidium (B1200493) iodide (PI) staining.[2][8][16][17]

Materials:

-

Cells treated with DZNep or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with DZNep for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).

-

Before staining, centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes. The RNase A will degrade RNA, ensuring that PI only stains DNA.

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations

Signaling Pathways and Workflows

Caption: DZNep inhibits SAH hydrolase, leading to SAH accumulation and global methylation inhibition.

Caption: A typical experimental workflow for studying the effects of DZNep on cultured cells.

References

- 1. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor this compound A (DZNep) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, this compound A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]

- 6. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. Histone western blot protocol | Abcam [abcam.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. researchtweet.com [researchtweet.com]

The Impact of 3-Deazaneplanocin A on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) is a potent S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor that has garnered significant attention for its epigenetic modifying activities, particularly its ability to modulate histone methylation. By disrupting the cellular methylation cycle, DZNep leads to the accumulation of SAH, a feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This inhibitory action has profound effects on the epigenetic landscape, most notably through the destabilization of the Polycomb Repressive Complex 2 (PRC2) and the subsequent reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This technical guide provides an in-depth overview of the mechanism of action of DZNep, its effects on various histone methylation marks, and detailed protocols for key experimental assays used to assess its activity.

Mechanism of Action of this compound A

DZNep's primary molecular target is S-adenosyl-L-homocysteine hydrolase (SAH hydrolase). Inhibition of this enzyme leads to an intracellular accumulation of S-adenosyl-L-homocysteine (SAH).[1] SAH, in turn, acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for transferring methyl groups to various substrates, including histones.[1][2]

A key consequence of this global inhibition of methylation is the destabilization and degradation of the Polycomb Repressive Complex 2 (PRC2).[3] PRC2 is a crucial histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[3][4] DZNep treatment leads to the depletion of core PRC2 components, including EZH2 (the catalytic subunit), SUZ12, and EED.[5] This degradation is often mediated by the proteasome.[6] The loss of PRC2 integrity results in a significant reduction in global H3K27me3 levels, leading to the reactivation of PRC2-target genes, many of which are involved in tumor suppression and apoptosis.[3]

Quantitative Effects on Histone Methylation

DZNep induces a global reduction in histone methylation, although the extent of this effect can vary depending on the specific histone mark, cell type, and treatment conditions.

Table 1: Effect of DZNep on Histone Methylation Marks

| Histone Mark | Effect | Cell Lines | Observations | Citations |

| H3K27me3 | Strongly Decreased | MCF-7, HCT116, Chondrosarcoma cells, Pancreatic cancer cells | DZNep treatment leads to a dramatic reduction in H3K27me3 levels, consistent with the degradation of the PRC2 complex.[4][7] | [4][7] |

| H3K9me3 | Variable | MCF-7, Pancreatic cancer cells, Lung cancer cells | Some studies report no change or even an increase in H3K9me3 levels, suggesting specificity for certain methyltransferases.[3][7] | [3][7] |

| H4K20me3 | Decreased | MCF-7, Chondrosarcoma cells | DZNep has been shown to reduce the levels of this repressive mark.[8][9] | [8][9] |

| H3K36me3 | Decreased | Chondrosarcoma cells | This mark, typically associated with active transcription, can also be reduced by DZNep.[9] | [9] |

| H3K4me3 | Decreased | Chondrosarcoma cells | Levels of this activating mark have been observed to decrease following DZNep treatment.[9] | [9] |

| H3K79me3 | Decreased | Chondrosarcoma cells | DZNep treatment can lead to a reduction in this histone mark.[9] | [9] |

Table 2: IC50 Values of DZNep for Inhibition of Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Myeloid Leukemia | ~5 | [10] |

| MV4-11 | Acute Myeloid Leukemia | <5 | [11] |

| MOLM-14 | Acute Myeloid Leukemia | <5 | [11] |

| Kasumi-1 | Acute Myeloid Leukemia | <5 | [11] |

| HCT116 | Colon Cancer | ~5 | [12] |

| HTB-26 | Breast Cancer | 10-50 | [13] |

| PC-3 | Pancreatic Cancer | 10-50 | [13] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [13] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DZNep on cancer cell lines and to determine the IC50 value.

Methodology:

-

Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]

-

DZNep Treatment: Prepare serial dilutions of DZNep in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the DZNep-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each DZNep concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of DZNep that inhibits cell growth by 50%.[15]

Western Blotting for Histone Modifications

This protocol is used to qualitatively and semi-quantitatively assess the global changes in specific histone methylation marks following DZNep treatment.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentration of DZNep for a specific duration. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Histone Extraction: Isolate nuclei by centrifugation and perform acid extraction of histones using 0.2 N HCl or H2SO4. Alternatively, whole-cell lysates can be used.

-

Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (10-20 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3, anti-H3K9me3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the modified histone to the signal of a total histone control (e.g., anti-H3) to account for loading differences.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to investigate the enrichment of specific histone methylation marks at particular gene promoters or genomic regions after DZNep treatment.

Methodology:

-

Cell Cross-linking: Treat cells with DZNep as required. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads. Incubate a portion of the sheared chromatin (input) aside. Incubate the remaining chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input sample at 65°C overnight with the addition of NaCl.

-

DNA Purification: Purify the DNA from the immunoprecipitated and input samples using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound A serves as a powerful tool for studying the role of histone methylation in various biological processes and as a potential therapeutic agent for diseases characterized by epigenetic dysregulation, such as cancer. Its ability to globally inhibit histone methylation, primarily through the destabilization of the PRC2 complex and the reduction of H3K27me3, underscores the critical role of the cellular methylation cycle in maintaining epigenetic homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of DZNep on the epigenome and to explore its therapeutic potential further. As our understanding of the complexities of epigenetic regulation continues to grow, the utility of chemical probes like DZNep will undoubtedly remain invaluable.

References

- 1. researchhub.com [researchhub.com]

- 2. medium.com [medium.com]

- 3. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biostatsquid.com [biostatsquid.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

DZNep as an Epigenetic Modifier: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) is a potent carbocyclic analog of adenosine (B11128) that has garnered significant attention in the field of epigenetics and cancer biology. Initially identified as an antiviral agent, DZNep is now primarily recognized as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By impeding the function of EZH2, DZNep globally reduces histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark, thereby reactivating silenced tumor suppressor genes. This comprehensive guide delves into the core mechanisms of DZNep as an epigenetic modifier, presenting its effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

DZNep's primary mechanism as an epigenetic modifier is indirect but profound. It does not directly inhibit EZH2 but rather targets the enzyme S-adenosylhomocysteine (SAH) hydrolase (AHCY).[1][2]

-

Inhibition of SAH Hydrolase: DZNep is a potent inhibitor of SAH hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH into adenosine and homocysteine, a key step in the methionine cycle.

-

Accumulation of SAH: Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[3][4][5]

-

Inhibition of Methyltransferases: SAH is a product and a feedback inhibitor of all SAM-dependent methyltransferases. The elevated levels of SAH competitively inhibit these enzymes, including histone methyltransferases like EZH2.[6]

-

Depletion of PRC2 Complex and H3K27me3 Reduction: The inhibition of EZH2 activity leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3][4][5][7] DZNep has also been shown to induce the degradation of the entire PRC2 complex (EZH2, SUZ12, and EED), though the precise mechanism of this degradation is still under investigation.[8][9] Some evidence suggests the involvement of the proteasome pathway in the degradation of PRC2 components following DZNep treatment.[8]

While DZNep is widely recognized for its effect on EZH2 and H3K27me3, it is important to note that as a global methyltransferase inhibitor, it can also affect other histone methylation marks, such as H3K9me3, H4K20me3, and H3K79me3, as well as DNA methylation to a lesser extent.[10][11][12]

Cellular Effects of DZNep

The epigenetic modifications induced by DZNep trigger a cascade of cellular events, making it a molecule of significant interest in cancer therapy.

Induction of Apoptosis

A primary and well-documented effect of DZNep in cancer cells is the induction of apoptosis, or programmed cell death.[3][4][5][7] This is achieved through the reactivation of pro-apoptotic genes that are silenced by the PRC2 complex in cancer cells. For instance, DZNep has been shown to induce the expression of the pro-apoptotic protein FBXO32. The apoptotic process is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the expression of Apo 2.7.[3][4]

Cell Cycle Arrest

DZNep has been observed to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[13][14] This arrest is often associated with the upregulation of cell cycle inhibitors such as p21 and p27.[15]

Inhibition of Cell Migration and Invasion

By modulating the expression of genes involved in cell adhesion and motility, DZNep can inhibit the migration and invasion of cancer cells, key processes in metastasis.[3][4][7]

Signaling Pathways Modulated by DZNep

DZNep's influence extends to critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. EZH2 is known to suppress key negative regulators of the Wnt pathway. DZNep, by inhibiting EZH2, can lead to the re-expression of these suppressors, thereby downregulating Wnt signaling.[16] This can result in decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. In some cellular contexts, DZNep has been shown to inhibit the mTOR signaling pathway.[17] This can occur through the upregulation of mTOR inhibitors that are epigenetically silenced by EZH2. The inhibition of mTOR signaling by DZNep can contribute to its anti-proliferative and pro-apoptotic effects.

References

- 1. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the impact of S-adenosylmethionine-dependent methyltransferase inhibitor, this compound A, on tissue injury and cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]